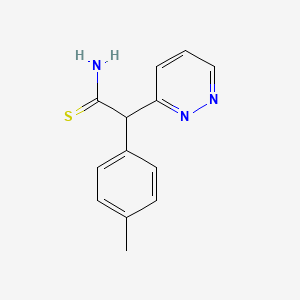
alpha-(4-Methylphenyl)-3-pyridazineethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound also features a thioamide group and a 4-methylphenyl group attached to the pyridazine ring. Due to its unique structure, this compound has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of alpha-(4-Methylphenyl)-3-pyridazineethanethioamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with sulfur-containing reagents can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, in the industry, it can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of alpha-(4-Methylphenyl)-3-pyridazineethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide can be compared with other similar compounds, such as other pyridazine derivatives. Similar compounds include alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide and alpha-(4-Methoxyphenyl)-3-pyridazineethanethioamide. These compounds share a similar core structure but differ in the substituents attached to the pyridazine ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
81102-57-0 |
|---|---|
Molecular Formula |
C13H13N3S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2-pyridazin-3-ylethanethioamide |
InChI |
InChI=1S/C13H13N3S/c1-9-4-6-10(7-5-9)12(13(14)17)11-3-2-8-15-16-11/h2-8,12H,1H3,(H2,14,17) |
InChI Key |
AVUNMTCUAOCELG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NN=CC=C2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















